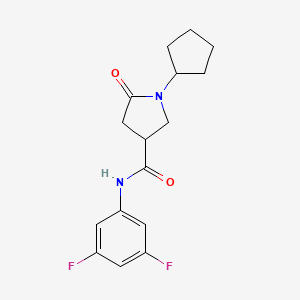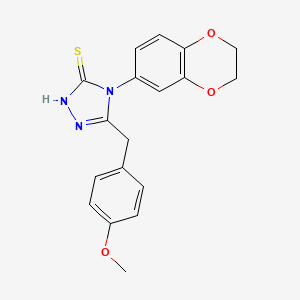
1-cyclopentyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds like 1-cyclopentyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves strategies that enable the formation of the pyrrolidine ring, introduction of the cyclopentyl and difluorophenyl groups, and incorporation of the carboxamide functionality. Techniques such as cycloaddition reactions, notably the [4+3] cycloaddition, offer routes to construct the pyrrolidine framework with the desired substituents (Rigby & Pigge, 1998).
Molecular Structure Analysis
The molecular structure of this compound, featuring a pyrrolidine ring, is crucial for its chemical and biological properties. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known for its versatility and is widely used in medicinal chemistry to achieve target selectivity and bioactivity (Li Petri et al., 2021). The presence of fluorine atoms on the phenyl group may enhance the compound's stability and influence its interaction with biological targets.
Applications De Recherche Scientifique
Antibacterial Agents
Compounds with structures similar to 1-cyclopentyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide have been synthesized and tested for their antibacterial activities. For instance, fluoronaphthyridines with cycloalkylamino substituents, including pyrrolidine derivatives, demonstrated enhanced in vitro and in vivo antibacterial effectiveness. These compounds, through structural optimization, have shown promising results as therapeutic agents against bacterial infections (Bouzard et al., 1992).
Mammalian Topoisomerase II Inhibitors
Research into derivatives of the core structure has indicated significant interactions with mammalian topoisomerase II, an enzyme critical for DNA replication and cell cycle progression. These interactions suggest potential applications in cancer therapy by inhibiting the proliferation of cancer cells. The specific compound 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and its analogs showed considerable potency in topoisomerase II inhibition, providing a foundation for the development of new antineoplastic agents (Wentland et al., 1993).
Organic Synthesis and Material Science
In the realm of material science and organic synthesis, compounds featuring the cyclohexane or pyrrolidine structures have been explored for their unique properties. For example, aromatic polyamides containing the cyclohexane structure have been synthesized, showing potential applications in creating materials with high thermal stability and solubility in polar solvents. These materials could be useful in various high-performance applications (Hsiao et al., 1999).
Propriétés
IUPAC Name |
1-cyclopentyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2/c17-11-6-12(18)8-13(7-11)19-16(22)10-5-15(21)20(9-10)14-3-1-2-4-14/h6-8,10,14H,1-5,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAYAYYDIGJMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622623.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4622626.png)

![3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4622633.png)

![3-{[5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4622641.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4622643.png)
![N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4622645.png)

![ethyl 4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4622665.png)

![2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4622687.png)
![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)
![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)